Specific Scientific Field: This compound is used in the field of Organic Synthesis .
Summary of the Application: “1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene” is a valuable building block in organic synthesis . It is used in the protodeboronation of pinacol boronic esters .
Methods of Application or Experimental Procedures: The compound is utilized in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process involves a radical approach . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is an organic compound characterized by the molecular formula C₈H₆BrF₃O₂S. It features a benzene ring with three substituents: a bromine atom at position 1, a methylsulfonyl group (–SO₂CH₃) at position 3, and a trifluoromethyl group (–CF₃) at position 5. The presence of these electron-withdrawing groups significantly influences the compound's reactivity and properties, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Research indicates that 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene may exhibit biological activity due to its structural features. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to interact with biological targets, including proteins and enzymes. Its use in studies of enzyme inhibition highlights its relevance in medicinal chemistry.
The synthesis of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene typically involves:
1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene is utilized in various fields:
The interactions of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene with biological systems are of interest in medicinal chemistry. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, while the bromine atom facilitates nucleophilic attack during substitution reactions. These interactions are crucial for understanding the compound's potential therapeutic applications.
Several compounds share structural similarities with 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene, each exhibiting unique properties:
| Compound Name | Key Features |
|---|---|
| 1-Bromo-3-(trifluoromethyl)benzene | Lacks methylsulfonyl group; different reactivity |
| 1-Bromo-3-(methylsulfonyl)benzene | Lacks trifluoromethyl group; affects lipophilicity |
| 1-Bromo-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | Positional isomer with distinct steric effects |
These comparisons highlight how variations in substituents affect the electronic properties and reactivity of similar compounds, emphasizing the unique characteristics of 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene .